molecular formula C19H14ClNO3S B497478 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 886141-07-7

2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B497478
CAS No.: 886141-07-7
M. Wt: 371.8g/mol
InChI Key: JGARFDFKXNEFHP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a synthetic organic compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry. The thiazole ring, characterized by nitrogen and sulfur atoms within a five-membered aromatic structure, is a fundamental component in more than 18 FDA-approved drugs . Its aromaticity and diverse reactive positions make it a versatile synthon for developing new chemical entities . While specific biological data for this exact ester derivative is not available in the public domain, molecules containing the thiazole moiety are extensively investigated for a wide spectrum of therapeutic potentials. Thiazole-bearing compounds have demonstrated significant biological activities, including antioxidant, anti-tubercular, antibacterial, antifungal, and anti-cancer effects . The structure of this compound, which incorporates a 2-oxoethyl ester linkage and chloro-substituted phenyl rings, suggests its potential utility as a key intermediate in organic synthesis and drug discovery campaigns. Researchers may explore its use in the design and optimization of novel bioactive candidates, leveraging the proven track record of the thiazole nucleus in interacting with various enzymatic targets and receptors in biological systems . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3S/c1-12-17(25-18(21-12)14-5-3-2-4-6-14)19(23)24-11-16(22)13-7-9-15(20)10-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGARFDFKXNEFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the thiazole derivative with the 2-oxoethyl group, often using esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Thiazole derivatives, including the compound , have been investigated for their antimicrobial properties. Studies indicate that modifications to the thiazole structure can enhance efficacy against various pathogens, including bacteria and fungi .
  • Anticonvulsant Properties
    • Research has shown that certain thiazole derivatives exhibit anticonvulsant activity. For instance, compounds with similar structures have been tested in models of induced convulsions, demonstrating significant protective effects .
  • Xanthine Oxidase Inhibition
    • The compound has potential as a xanthine oxidase inhibitor, which is crucial for managing conditions like gout and hyperuricemia. The inhibition of this enzyme can reduce uric acid production, thereby alleviating symptoms associated with these conditions .
  • Anti-tubercular Activity
    • The presence of a chlorinated phenyl group within the thiazole framework has been associated with enhanced anti-tubercular activity. Compounds featuring this structure have shown promising results against Mycobacterium tuberculosis, highlighting the importance of structural modifications in drug efficacy .

Synthetic Applications

  • Intermediate in Drug Synthesis
    • The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further functionalization, leading to the development of novel therapeutic agents .
  • Synthetic Methodologies
    • Various synthetic routes have been developed to produce this compound efficiently. For example, one method involves the reaction of thioamide derivatives with acylating agents under controlled conditions to yield the desired thiazole carboxylate .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including 2-(4-chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticonvulsant Testing

In a controlled experiment using a picrotoxin-induced convulsion model, researchers tested several thiazole derivatives for anticonvulsant properties. The results showed that compounds similar to 2-(4-chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate provided substantial protection against seizures, indicating a promising avenue for further research and development.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the function of proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

The thiazole ring’s substitution pattern significantly influences molecular properties. Below is a comparative analysis with key analogs:

Compound Name Thiazole Substituents (Positions) Ester Group Modifications Key Findings Reference
2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Target Compound) 4-methyl, 2-phenyl, 5-carboxylate 2-(4-chlorophenyl)-2-oxoethyl Enhanced thermal stability due to aromatic stacking interactions; moderate antimicrobial activity .
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate 4-(4-chlorophenoxymethyl), 2-(4-nitrophenyl) Ethyl High reactivity due to nitro group; crystallographic data shows planar thiazole ring (R = 0.058) .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-methyl, 2-(pyrazolyl) Ethyl Dual heterocyclic system (thiazole + pyrazole) enhances solubility; unquantified antifungal activity .
2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate N/A (non-thiazole, benzoate ester) 2-(4-fluorophenyl)-2-oxoethyl Lower thermal stability than thiazole analogs; strong electron-withdrawing effects from CF₃ .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase reactivity but may reduce stability.
  • Aromatic stacking : The target compound’s 4-methyl-2-phenyl-thiazole core promotes intermolecular interactions, enhancing crystallinity .
  • Hybrid systems (e.g., thiazole-pyrazole in ) improve solubility but complicate synthesis.

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS No. 886141-07-7) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H14ClNO3S
  • Molecular Weight : 371.84 g/mol
  • Chemical Structure : The compound contains a thiazole moiety linked to a chlorophenyl group and an oxoethyl ester functional group.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines:

  • IC50 Values : Some thiazole derivatives have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 . The presence of electron-donating groups like methyl at certain positions on the phenyl ring enhances this activity.

Antimicrobial Activity

Thiazole derivatives also exhibit promising antimicrobial properties. Studies have shown that certain thiazoles can inhibit bacterial growth effectively:

  • Activity Against Pathogens : Compounds similar to 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate have been reported to be more potent than traditional antibiotics such as ampicillin and streptomycin against various bacterial strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Xanthine Oxidase Inhibition : Some related thiazole compounds have shown moderate inhibition of xanthine oxidase, with IC50 values ranging from 3.6 to 9.9 µM, indicating potential use in treating conditions like gout .

Structure-Activity Relationship (SAR)

The structure of thiazole derivatives plays a crucial role in their biological activity:

  • Key Features : The presence of electronegative substituents (like chlorine) on the phenyl ring and specific functional groups on the thiazole core are essential for enhancing biological efficacy .
CompoundIC50 (µg/mL)Activity Type
Compound 91.61 ± 1.92Anticancer
Compound 101.98 ± 1.22Anticancer
Compound X0.012Antimicrobial

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

  • Cytotoxicity Study : A study conducted on various thiazoles showed that certain structural modifications significantly improved their cytotoxicity against cancer cell lines, emphasizing the importance of SAR in drug design.
  • Antimicrobial Efficacy : Another research focused on thiazoles revealed their effectiveness against resistant bacterial strains, suggesting their potential as new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A literature-based approach includes:

  • Step 1 : Condensation of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ester linkage .
  • Step 2 : Crystallization via slow evaporation of ethanol, as demonstrated for analogous thiazole derivatives .
    Key reagents include dichloromethane or ethanol as solvents, with reaction temperatures maintained between 25–60°C to optimize yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester linkage, chlorophenyl substituents, and thiazole ring integrity .

  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, bond lengths, and torsional angles . Example data for a related compound:

    ParameterValue (Å/°)Reference
    C–C bond length1.35–1.48
    Thiazole ring planarity<0.02 Å deviation
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance esterification efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for solubility and reaction kinetics .
  • pH Control : Maintain pH 7–8 to prevent hydrolysis of the ester group during workup .
  • Temperature Gradients : Use stepwise heating (e.g., 40°C for condensation, 60°C for cyclization) to minimize side reactions .

Q. How can data contradictions in spectroscopic analysis be resolved?

  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values for the thiazole and chlorophenyl moieties .
  • Multi-technique Analysis : Use IR spectroscopy to confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and X-ray data to validate ambiguous NMR signals .
  • Dynamic NMR Studies : Investigate rotational barriers of the ester group if splitting is observed in ¹H NMR spectra .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • pH Stability Assay : Incubate the compound in buffered solutions (pH 2–12) at 25°C and monitor degradation via HPLC at 24-hour intervals .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~180°C for related thiazoles) .
  • Light Exposure Tests : Use UV-Vis spectroscopy to track photodegradation products under accelerated conditions .

Q. How can computational methods complement experimental data for this compound?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, referencing the chlorophenyl group’s hydrophobic interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond angles/distances .
  • Solubility Prediction : Use COSMO-RS to model solubility in organic solvents, aiding crystallization protocol design .

Q. What strategies address low reproducibility in crystallographic data?

  • Twinned Crystal Analysis : Apply SHELXD for structure solution if twinning is suspected .
  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness for low-symmetry space groups .
  • Hydrogen Bonding Networks : Analyze packing diagrams to identify stabilizing interactions (e.g., C–H···O bonds) that influence crystal morphology .

Q. How does the electronic nature of substituents affect the compound’s reactivity?

  • Electron-Withdrawing Effects : The 4-chlorophenyl group reduces electron density on the thiazole ring, increasing susceptibility to nucleophilic attack at the ester carbonyl .
  • Steric Hindrance : The 4-methyl group on the thiazole may slow down reactions at the 5-carboxylate position, requiring longer reaction times .
  • Comparative Studies : Synthesize analogs with nitro or methoxy substituents to benchmark reactivity trends .

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